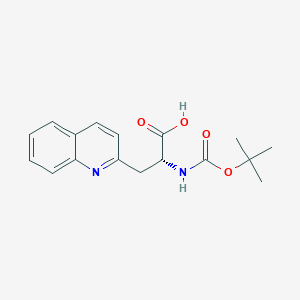

Boc-D-Ala(2'-quinolyl)-OH

Description

BenchChem offers high-quality Boc-D-Ala(2'-quinolyl)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Ala(2'-quinolyl)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)10-12-9-8-11-6-4-5-7-13(11)18-12/h4-9,14H,10H2,1-3H3,(H,19,22)(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKVPSHCOQHAMU-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427278 | |

| Record name | Boc-D-Ala(2'-quinolyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170157-64-9 | |

| Record name | Boc-D-Ala(2'-quinolyl)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Emergence of Quinoline-Containing Amino Acids in Early-Stage Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold Meets Biology's Building Block

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry. Its rigid structure and versatile substitution patterns have given rise to a plethora of clinically significant drugs, from antimalarials like chloroquine to modern anticancer agents.[1][2] Concurrently, amino acids, the fundamental units of life, offer a gateway to biological systems, providing chirality, functional handles for further modification, and the potential for incorporation into peptides and peptidomimetics. The fusion of these two entities—the quinoline-containing amino acid—creates a novel class of molecules with compelling properties for early-stage drug discovery and chemical biology.

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of quinoline-containing amino acids. We will delve into the causality behind synthetic choices, provide validated experimental protocols for their evaluation, and explore their burgeoning applications as antimicrobial agents, anticancer therapeutics, and fluorescent probes for cellular imaging.

Part 1: Synthesis of Quinoline-Containing Amino Acids

The creation of these hybrid molecules is not merely a matter of conjugation; it involves strategic chemical design to ensure the stability, functionality, and desired stereochemistry of the final compound. The choice of synthetic route is dictated by the desired substitution pattern on the quinoline ring and the nature of the amino acid linkage.

Key Synthetic Strategies

Several robust methods have been developed for the synthesis of the quinoline core, which can then be functionalized with an amino acid moiety.

-

Povarov Reaction (Aza-Diels-Alder): This powerful three-component reaction involves an aniline, an aldehyde, and an activated alkene to form a tetrahydroquinoline, which can then be oxidized to the quinoline.[3][4] By using an amino-functionalized aniline or aldehyde, an amino acid precursor can be directly incorporated into the quinoline backbone. This approach is lauded for its efficiency and ability to generate diverse molecular structures from simple starting materials.[5][6]

-

Friedländer Annulation: A classic and reliable method, the Friedländer synthesis condenses an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (like a keto-ester) to form the quinoline ring.[7] This method is particularly useful for creating quinoline-4-carboxylic acid derivatives, which serve as excellent handles for amide coupling to an amino acid.

-

Amide Coupling: For pre-formed quinoline carboxylic acids, standard peptide coupling chemistry is the most direct route to conjugation with an amino acid ester. This is a widely used method due to the commercial availability of many quinoline precursors and the high efficiency of modern coupling reagents.

Detailed Experimental Protocol: Synthesis via Amide Coupling

This protocol describes a general, two-step procedure for the synthesis of a quinoline-4-carboxamide derivative of an amino acid, a common structural motif in this class of compounds.[8]

Step 1: Activation of Quinoline-4-Carboxylic Acid

-

Reagents & Materials: 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF, anhydrous).

-

Procedure: a. In a round-bottom flask, suspend 1 molar equivalent of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid in an excess of thionyl chloride. b. Reflux the mixture for 2-3 hours until the solid is fully dissolved, indicating the formation of the acid chloride. c. Cool the reaction mixture to room temperature and evaporate the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is used directly in the next step. Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides, which are much more reactive electrophiles for the subsequent amidation reaction. DMF can act as a catalyst in this reaction.

Step 2: Coupling with Amino Acid Methyl Ester

-

Reagents & Materials: Crude quinoline-4-carbonyl chloride, Amino acid methyl ester hydrochloride (e.g., L-Alanine-OMe·HCl, 1.5 molar equivalents), Triethylamine (TEA, 3.3 molar equivalents), DMF (anhydrous).

-

Procedure: a. Dissolve the crude acid chloride in anhydrous DMF. b. In a separate flask, dissolve the amino acid methyl ester hydrochloride in anhydrous DMF. Add the triethylamine to this solution to neutralize the hydrochloride and liberate the free amine. c. Slowly add the amino acid solution to the acid chloride solution at 0 °C with stirring. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). g. Purify the crude product by column chromatography on silica gel. Causality: TEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction, driving the equilibrium towards product formation. The methyl ester protects the amino acid's carboxylic acid group during the coupling reaction.

Part 2: Applications in Antimicrobial Research

The quinoline core is the basis for the quinolone and fluoroquinolone classes of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[8] Conjugating the quinoline moiety to amino acids can enhance antibacterial activity, potentially by improving cell uptake or altering interactions with the target enzymes.

Evaluating Antimicrobial Efficacy

The primary metric for quantifying the in vitro efficacy of a potential antibacterial agent is the Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the standardized broth microdilution method for determining the MIC of a compound against bacterial strains.[9][10][11]

-

Materials: 96-well microtiter plates (sterile), Mueller-Hinton Broth (MHB), Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213), Test compound stock solution (e.g., in DMSO), 0.5 McFarland turbidity standard.

-

Preparation of Inoculum: a. From a fresh (18-24 hour) agar plate, select 3-4 isolated colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[1]

-

Plate Preparation: a. Dispense 100 µL of MHB into all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. The 11th column serves as the growth control (no compound), and the 12th as the sterility control (no bacteria).

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 18-24 hours.

-

Data Interpretation: a. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

Quantitative Data: Antimicrobial Activity

The following table summarizes representative MIC values for a series of 2-oxo-1,2-dihydroquinoline-4-carboxamides conjugated to different amino acids.

| Compound ID | Amino Acid Moiety | E. coli MIC (mg/mL) | S. aureus MIC (mg/mL) | P. aeruginosa MIC (mg/mL) | B. subtilis MIC (mg/mL) | Reference |

| 3a | L-Alanine | 0.62 | 0.62 | 0.62 | 0.62 | [8] |

| 3b | L-Serine | 1.25 | 1.25 | 1.25 | 1.25 | [8] |

| 3c | L-Phenylalanine | 1.25 | 0.62 | 1.25 | 1.25 | [8] |

| 3d | L-Phenylglycine | 1.25 | 1.25 | 2.5 | 1.25 | [8] |

| 3e | L-Tryptophan | 1.25 | 0.62 | 2.5 | 1.25 | [8] |

Data synthesized from El-Gamal, M.I., et al. (2019).[8]

Part 3: Applications in Oncology Research

Quinoline derivatives exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases, and the induction of apoptosis.[12] Evaluating the cytotoxicity of new quinoline-amino acid conjugates against cancer cell lines is a critical first step in their development as potential therapeutics.

Assessing Cytotoxicity

The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[5][13] A reduction in metabolic activity is correlated with cytotoxicity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for performing an MTT assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.[14]

-

Materials: 96-well plates, cancer cell line (e.g., Caco-2), complete culture medium, MTT solution (5 mg/mL in PBS, sterile filtered), Solubilization solution (e.g., DMSO), test compound.

-

Cell Seeding: a. Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: a. Prepare serial dilutions of the quinoline-amino acid conjugate in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used) and a no-treatment control. c. Incubate for 48-72 hours.

-

MTT Addition and Solubilization: a. Add 10 µL of the 5 mg/mL MTT solution to each well.[13] b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals. c. Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition and Analysis: a. Shake the plate gently for 15 minutes to ensure complete solubilization. b. Measure the absorbance at 570 nm using a microplate reader. c. Calculate the percentage of cell viability relative to the untreated control. d. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data: Cytotoxicity

The table below presents IC₅₀ values for representative quinoline derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinoline Derivative 7 | Caco-2 (Colon) | 93.5 | [12] |

| Quinoline Derivative 9 | Caco-2 (Colon) | >100 | [12] |

| Quinoline Derivative 14 | MDA-MB-231 (Breast) | 9.0 | [12] |

| Quinoline Derivative 13 | A549 (Lung) | 26.5 | [12] |

Data synthesized from Ghorab, M.M., et al. (2022).[12]

Part 4: Applications as Fluorescent Probes

The extended π-system of the quinoline ring endows many of its derivatives with intrinsic fluorescence.[15] This property can be harnessed to develop fluorescent probes for bioimaging. The amino acid component can be used to modulate solubility, cellular uptake, and even to target specific organelles.[9][16]

Characterizing Fluorescent Properties

A key parameter for any fluorophore is its fluorescence quantum yield (Φf), which measures the efficiency of converting absorbed light into emitted light.

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of a sample using a known standard.[17][18][19]

-

Materials: Fluorescence spectrometer, 1 cm path length quartz cuvettes, Test compound, Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54), Spectrophotometric grade solvents.

-

Procedure: a. Prepare a series of dilute solutions of both the test compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[17] b. Measure the UV-Vis absorbance spectra for all solutions. c. Using a fluorescence spectrometer, record the emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. d. Integrate the area under the emission curve for each spectrum.

-

Calculation: a. Plot the integrated fluorescence intensity versus absorbance for both the test compound and the standard. The plots should be linear. b. The quantum yield of the test compound (Φx) is calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the linear plots for the test and standard samples, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used for both).[17]

-

Workflow: Live Cell Imaging

Quinoline-amino acid conjugates can be used to visualize cellular structures. The amino acid moiety can influence where the probe accumulates within the cell.

Caption: A generalized workflow for staining live cells with a quinoline-based fluorescent probe.

Part 5: Integration into Peptides

The ability to incorporate quinoline-containing amino acids into peptides using Solid-Phase Peptide Synthesis (SPPS) opens up a vast chemical space for creating novel biomolecules.[20] These unnatural amino acids can be used to constrain peptide conformation, introduce a fluorescent label, or act as a pharmacophore for binding to biological targets like RNA.[10]

Workflow: Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc/tBu strategy for SPPS can be readily adapted to include quinoline-containing amino acids.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol Considerations for Unnatural Amino Acids

-

Coupling: The quinoline moiety can introduce significant steric hindrance. It may be necessary to use more potent coupling reagents (e.g., HATU, HCTU) and extend coupling times to ensure complete reaction.[20]

-

Solubility: The protected quinoline-amino acid may have poor solubility in standard SPPS solvents like DMF. A co-solvent such as N-methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) may be required.

-

Side-Chain Protection: If the quinoline ring itself contains reactive functional groups (e.g., a hydroxyl group), these must be protected with a group that is orthogonal to both the Fmoc (N-terminus) and side-chain protecting groups of other amino acids, and stable to the final cleavage conditions.

Conclusion and Future Perspectives

Quinoline-containing amino acids represent a promising and versatile class of molecules for early-stage research. The convergence of the privileged quinoline scaffold with the biological relevance of amino acids provides a powerful platform for developing novel therapeutics and research tools. The synthetic tractability of these compounds, combined with their demonstrated bioactivity as antimicrobial and anticancer agents and their utility as fluorescent probes, ensures their continued exploration.

Future research will likely focus on expanding the structural diversity of these compounds, exploring their potential to modulate a wider range of biological targets, and developing more sophisticated applications, such as targeted drug delivery systems and biosensors. As our understanding of the structure-activity relationships of these unique molecules grows, so too will their impact on medicinal chemistry and chemical biology.

References

-

El-Gamal, M. I., et al. (2019). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 24(15), 2799. [Link]

-

Gant, T. G. (2021). An aza-Diels–Alder route to quinoline-based unnatural amino acids and polypeptide surrogates. RSC Advances, 11(25), 15333-15336. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Ghorab, M. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2218-2236. [Link]

-

Knudson, S. E., et al. (2025). Creating Atropisomeric Macrocyclic Peptides with Quinolines. Scienmag. [Link]

-

Lee, H., et al. (2018). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Combinatorial Science, 20(11), 664-671. [Link]

-

Krishnamurthy, M., & Beal, P. A. (2004). Peptide quinoline conjugates: a new class of RNA-binding molecules. Organic Letters, 6(1), 63-66. [Link]

-

Williams, A. T., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Chemical Education, 60(8), 649. [Link]

-

Nanoco Technologies Ltd. (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

De, K., et al. (2011). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry, 9(2), 347-350. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. [Link]

-

Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

-

Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Sharma, P., et al. (2010). Quinoline: A versatile heterocyclic. Arabian Journal of Chemistry, 3(1), 1-10. [Link]

-

Kim, S., et al. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 640, 309-326. [Link]

-

Vitaku, E., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]

-

Subra, G., & Martinez, J. (2005). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 298, 23-43. [Link]

-

Gao, Q., et al. (2014). Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition. Organic Letters, 16(17), 4582-4585. [Link]

Sources

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. edinst.com [edinst.com]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. iipseries.org [iipseries.org]

- 8. clyte.tech [clyte.tech]

- 9. youtube.com [youtube.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. protocols.io [protocols.io]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.uci.edu [chem.uci.edu]

- 18. researchgate.net [researchgate.net]

- 19. jasco-global.com [jasco-global.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Boc-D-Ala(2'-quinolyl)-OH as a fluorescent molecular probe

An In-depth Technical Guide to Boc-D-Ala(2'-quinolyl)-OH: A Fluorescent Molecular Probe for Bacterial Cell Wall Analysis

Authored by Senior Application Scientist, Gemini

Foreword: Illuminating Bacterial Architecture

For decades, the intricate and dynamic nature of the bacterial cell wall, or peptidoglycan (PG), has been a primary target for antimicrobial development and a subject of intense microbiological study.[1] Its biosynthesis is a masterclass in biological engineering, essential for bacterial survival, yet absent in eukaryotes, making it an ideal vulnerability.[1] However, visualizing this process in real-time within living cells has been a significant challenge.[2] Early methods relied on fluorescently-labeled antibiotics or lectins, but these approaches often suffered from drawbacks such as growth inhibition or an inability to penetrate the outer membrane of Gram-negative bacteria.[3] The advent of Fluorescent D-Amino Acids (FDAAs) revolutionized the field, providing a minimally invasive, covalent labeling strategy to probe PG synthesis across a diverse range of bacterial species.[2][4][5]

This guide focuses on a specific, yet powerful, member of the FDAA family: Boc-D-Ala(2'-quinolyl)-OH . We will explore its fundamental properties, the biochemical rationale for its use, detailed protocols for its application, and its role in advancing our understanding of bacterial physiology and drug development.

Core Principles and Physicochemical Properties

Boc-D-Ala(2'-quinolyl)-OH belongs to a class of probes known as Fluorescent D-Amino Acids (FDAAs).[3] These molecules are cleverly designed chimeras, consisting of a D-amino acid "scaffold" that is recognized by the bacterial cell wall synthesis machinery, and a covalently attached fluorophore that reports on the location of incorporation.

The choice of D-alanine as the scaffold is not arbitrary. D-alanine residues, specifically the D-Ala-D-Ala dipeptide, are the quintessential terminal components of the pentapeptide stem chains that are cross-linked to form the rigid peptidoglycan mesh.[6][7] The enzymes responsible for this final cross-linking step, known as transpeptidases (a class of Penicillin-Binding Proteins or PBPs), are inherently promiscuous.[3] This promiscuity allows them to recognize and incorporate unnatural D-amino acid analogs, like Boc-D-Ala(2'-quinolyl)-OH, into the cell wall structure.[3][8]

The fluorescent engine of this probe is the 2'-quinolyl group. Attached to the D-alanine, this moiety provides the spectroscopic properties necessary for detection via fluorescence microscopy.

Key Physicochemical & Spectroscopic Data

| Property | Value / Description | Source |

| Full Chemical Name | N-tert-butoxycarbonyl-D-3-(2'-quinolyl)-alanine | N/A |

| Molecular Structure | A D-alanine backbone with a tert-butoxycarbonyl (Boc) protecting group on the amine and a 2'-quinolyl fluorophore attached. | N/A |

| Excitation Maximum (λex) | ~405 nm (Violet/Blue) | |

| Emission Maximum (λem) | ~450 nm (Blue) | |

| Common Abbreviation | Often falls under the general class of blue-emitting FDAAs like HADA (Hydroxycoumarin-amino-D-alanine). | [4][5] |

| Solubility | Typically soluble in organic solvents like DMSO. | |

| Storage | Should be stored at -20°C, protected from light. | [2] |

Note: Specific properties like quantum yield and molar extinction coefficient can vary based on the exact synthesis and solvent conditions but are generally optimized for biological imaging.

Mechanism of Action: Hijacking the Peptidoglycan Synthesis Pathway

The efficacy of Boc-D-Ala(2'-quinolyl)-OH as a probe is rooted in its ability to act as a substrate mimic, effectively hijacking the final stages of peptidoglycan biosynthesis. This process allows for direct, covalent labeling of newly synthesized PG, providing a spatiotemporal map of cell wall growth and remodeling.[2][4][5]

The labeling mechanism proceeds as follows:

-

Transport: The probe, being a small molecule, crosses the bacterial cell envelope to reach the periplasmic space (in Gram-negative bacteria) or the outer cell wall region (in Gram-positive bacteria) where PG synthesis occurs.

-

Recognition & Incorporation: Transpeptidases (PBPs) recognize the D-alanine portion of the probe. During the cross-linking of adjacent peptide stems, the terminal D-alanine of a donor stem is typically cleaved. The PBP then forms a covalent bond with the fourth amino acid of that stem. This activated intermediate is then attacked by an amino group from a neighboring stem, forming the cross-link. FDAAs are incorporated into this process, likely at the terminal position of the stem peptide.[9][10]

-

Covalent Labeling: The incorporation results in the fluorescent probe being covalently and stably integrated into the PG mesh. This is a key advantage over transiently binding probes, as it allows for robust imaging and "pulse-chase" experiments.

-

Fluorescence Signal: The newly incorporated probe emits a characteristic blue fluorescence upon excitation with a ~405 nm light source, revealing the precise locations of active cell wall synthesis.

Visualization of the Labeling Mechanism

The following diagram illustrates the incorporation of the fluorescent D-amino acid (FDAA) into the bacterial peptidoglycan by a Penicillin-Binding Protein (PBP).

Caption: FDAA probes mimic D-Ala and are incorporated into peptidoglycan by PBPs.

Experimental Protocol: Labeling of Live Bacteria

This protocol provides a robust, validated methodology for labeling both Gram-positive and Gram-negative bacteria with Boc-D-Ala(2'-quinolyl)-OH or similar blue-emitting FDAAs.

Materials and Reagents

-

Bacterial Strain: e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus.

-

Growth Medium: Appropriate liquid medium (e.g., LB, TSB, Mueller-Hinton Broth).

-

Fluorescent Probe: Boc-D-Ala(2'-quinolyl)-OH (or HADA). Prepare a 1-10 mM stock solution in anhydrous DMSO. Store at -20°C.

-

Buffer: Phosphate-Buffered Saline (PBS, pH 7.4).

-

Fixative (Optional): 4% Paraformaldehyde (PFA) in PBS or ice-cold 70% ethanol.

-

Microscope Slides and Coverslips: High-quality, clean glass.

-

Fluorescence Microscope: Equipped with a DAPI/Blue filter set (e.g., Ex: 395-415 nm, Em: 435-485 nm).

Step-by-Step Labeling Procedure

The workflow involves preparing the bacterial culture, incubating with the probe, washing away excess probe, and imaging.

Caption: A typical workflow for labeling live bacteria with an FDAA probe.

-

Culture Preparation: Inoculate fresh growth medium with the bacterial strain of interest. Grow the culture with appropriate aeration (e.g., shaking at 200 rpm) and temperature (e.g., 37°C) until it reaches the desired growth phase (typically early- to mid-logarithmic phase).

-

Probe Addition: Dilute the FDAA stock solution directly into the bacterial culture. A final concentration of 0.5 µM to 2.0 µM is a good starting point.

-

Causality Insight: Using the lowest effective concentration minimizes potential toxicity or off-target effects, ensuring that the observed fluorescence accurately reflects natural PG synthesis.[3]

-

-

Incubation: Continue to incubate the culture under normal growth conditions for a period ranging from 30 seconds to 30 minutes .

-

Washing: Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 3 minutes). Discard the supernatant and resuspend the pellet in an equal volume of fresh PBS. Repeat this wash step 2-3 times.

-

Causality Insight: Washing is crucial to remove unincorporated probe, which would otherwise contribute to high background fluorescence and obscure the specific signal from the cell wall.

-

-

Fixation (Optional): If samples are not to be imaged immediately, they can be fixed. Resuspend the final washed pellet in either 4% PFA for 20 minutes at room temperature or in ice-cold 70% ethanol for storage at -20°C.

-

Microscopy: Place a small volume (2-5 µL) of the cell suspension onto a clean microscope slide, cover with a coverslip, and image using a fluorescence microscope with a filter set appropriate for blue fluorescence.

Self-Validating Systems: Essential Controls

To ensure the trustworthiness of your results, the following controls are recommended:

-

No-Stain Control: An aliquot of bacteria that has not been exposed to the FDAA probe. This is used to determine the level of cellular autofluorescence.

-

L-isomer Control: Incubate cells with a fluorescently labeled L-amino acid (if available). Since the PG machinery is specific for D-isomers, this control should yield no or very low signal, confirming the specificity of the incorporation mechanism.[2]

-

Growth Inhibition Control: Treat a parallel culture with an antibiotic that blocks cell wall synthesis (e.g., a β-lactam like penicillin or a glycopeptide like vancomycin) prior to adding the FDAA.[11] This should dramatically reduce or eliminate the fluorescent signal, confirming that incorporation is dependent on active PG synthesis.

Applications in Research and Drug Development

The ability to visualize active PG synthesis has profound implications across microbiology and pharmacology.

Fundamental Microbiology

-

Bacterial Growth and Division: FDAAs allow for precise visualization of where new cell wall material is inserted. In rod-shaped bacteria like E. coli and B. subtilis, this has confirmed that septal PG synthesis is a primary event during division, while peripheral wall elongation occurs along the cell body.

-

Cell Morphology: The probes can be used to study how bacteria maintain their shape and how mutations affecting PG-synthesizing enzymes lead to morphological defects.

-

Biofilm Formation: By labeling cells within a biofilm, researchers can identify regions of active growth and assess the impact of anti-biofilm agents.

Drug Development and Antibiotic Research

-

Mechanism of Action Studies: FDAAs can be used to visualize the effects of antibiotics that target the cell wall. For example, treatment with a β-lactam antibiotic leads to mislocalized and aberrant fluorescence patterns, providing a direct readout of the drug's impact on PG synthesis.

-

High-Throughput Screening (HTS): The simplicity of the labeling protocol makes it amenable to HTS assays. Automated microscopy or plate-reader-based fluorescence assays can be developed to screen for new compounds that inhibit cell wall synthesis by measuring the reduction in FDAA incorporation.[12][13]

-

Antibiotic Susceptibility Testing: The intensity of FDAA labeling can correlate with the metabolic activity of bacteria. This principle can be adapted for rapid antibiotic susceptibility tests, where a decrease in fluorescence after antibiotic treatment indicates susceptibility.[8]

Logical Relationships of the Probe's Components

The probe's design is a logical marriage of a biological targeting moiety and a physical reporter.

Caption: The D-Ala scaffold targets the probe, while the quinolyl group reports its location.

Advantages and Limitations

While powerful, it is essential for researchers to understand both the strengths and weaknesses of this technology.

Advantages

-

High Specificity: Covalently labels sites of active PG synthesis with minimal off-target effects.[2]

-

Broad Applicability: Can be used in a wide variety of Gram-positive and Gram-negative bacteria.[3]

-

Low Toxicity: Used at low micromolar concentrations, FDAAs generally do not affect bacterial growth rates, allowing for imaging of healthy, unperturbed cells.[3]

-

Simplicity: The labeling protocol is straightforward, rapid, and does not require complex cell permeabilization steps.[4][5]

-

Multiplexing Potential: Boc-D-Ala(2'-quinolyl)-OH, with its blue emission, can be combined with other FDAAs that emit in the green or red part of the spectrum for powerful multi-color pulse-chase experiments to track PG dynamics over time.[4]

Limitations

-

Permeability Issues: In some Gram-negative species with highly restrictive outer membranes, or in certain mycobacteria, probe penetration can be a limiting factor, requiring higher concentrations or longer incubation times.[14]

-

Photostability: Like many blue fluorophores, the quinolyl moiety may be less photostable than green or red fluorophores, requiring careful management of light exposure during microscopy.

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is primarily used during synthesis. While it often does not impede biological activity, in some contexts, probes without this bulky protecting group may show different incorporation efficiencies.

Conclusion and Future Outlook

Boc-D-Ala(2'-quinolyl)-OH and the broader family of FDAAs represent a significant leap forward in our ability to study the bacterial cell wall.[1] They have provided unprecedented insights into the fundamental processes of bacterial growth, division, and morphogenesis. For drug development professionals, these probes offer a robust and adaptable platform for discovering and characterizing new antibiotics that target this essential bacterial pathway.

The future of this technology is bright. The development of new FDAAs with improved photophysical properties, such as enhanced brightness, photostability, and suitability for super-resolution microscopy, is an active area of research.[3] Furthermore, the application of these probes is expanding beyond simple imaging to include targeted drug delivery and theranostics, where D-amino acid derivatives can guide therapeutic agents specifically to bacteria.[8][15] As we continue to refine these remarkable molecular tools, they will undoubtedly continue to illuminate the intricate and dynamic world of bacteria.

References

-

Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols. [Link]

-

Kuru, E., et al. (2014). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. The New School. [Link]

-

Lee, M., et al. (2021). Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. Frontiers in Chemistry. [Link]

-

Radkov, A. D., & Kranz, R. G. (2018). Imaging Bacterial Cell Wall Biosynthesis. Annual Review of Biochemistry. [Link]

-

Wang, Y., et al. (2021). Recent Progress in Identifying Bacteria with Fluorescent Probes. Molecules. [Link]

-

Lee, M., et al. (2021). Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. ResearchGate. [Link]

-

Kuru, E., et al. (2014). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. PubMed. [Link]

-

Wozniak, A., & Piatek, R. (2022). Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens. International Journal of Molecular Sciences. [Link]

-

Wang, S., et al. (2024). Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. PubMed. [Link]

-

Steele, A. D., et al. (2016). d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling. Journal of Biological Chemistry. [Link]

-

Wang, S., et al. (2024). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. ResearchGate. [Link]

-

Microbiology Q&A ANTIBIOTICS - Targeting Peptidoglycan: Disrupting Bacterial Cell Wall Synthesis. YouTube. [Link]

-

Golemi, D., et al. (2001). A 1.2-A snapshot of the final step of bacterial cell wall biosynthesis. Proceedings of the National Academy of Sciences. [Link]

-

Pemberton, O. A., & Singh, I. (2020). Constructing and deconstructing the bacterial cell wall. Bioorganic & Medicinal Chemistry. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 4. search.library.newschool.edu [search.library.newschool.edu]

- 5. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Constructing and deconstructing the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-Amino Acid Probes for Penicillin Binding Protein-based Bacterial Surface Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A 1.2-A snapshot of the final step of bacterial cell wall biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Frontiers | Strategies of Detecting Bacteria Using Fluorescence-Based Dyes [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Boc-D-Ala(2'-quinolyl)-OH Coupling Reactions

Introduction: Navigating the Coupling of a Unique Amino Acid Derivative

Boc-D-Ala(2'-quinolyl)-OH is a non-canonical amino acid derivative of significant interest in peptidomimetics and drug discovery. The incorporation of the 2-quinolyl moiety introduces a rigid, aromatic, and potentially coordinating group that can impart unique conformational constraints and metal-binding properties to a peptide sequence. This makes it a valuable building block for designing novel therapeutic agents and research tools.[1] However, the bulky and electron-withdrawing nature of the quinolyl group presents specific challenges in peptide synthesis, particularly during the crucial amide bond formation step. This guide provides a detailed, step-by-step approach to successfully performing coupling reactions with Boc-D-Ala(2'-quinolyl)-OH, grounded in established principles of peptide chemistry and tailored to address the specific characteristics of this unique amino acid.

Understanding the Chemistry: The "Why" Behind the Protocol

Successful peptide coupling hinges on the activation of the carboxylic acid group of the incoming amino acid, rendering it susceptible to nucleophilic attack by the free amine of the growing peptide chain. The choice of coupling reagent and reaction conditions is paramount to ensure high yields, minimal side reactions, and preservation of stereochemical integrity.

The Challenge of Steric Hindrance

The quinolyl group in Boc-D-Ala(2'-quinolyl)-OH is a significant steric impediment. This bulkiness can slow down the coupling reaction and may lead to incomplete reactions, especially when coupling to a sterically hindered N-terminal amino acid on the peptide chain.[2][3] To overcome this, the use of highly efficient coupling reagents is recommended.

Mechanism of Action: Carbodiimide and Onium Salt-Based Reagents

Two major classes of coupling reagents are commonly employed in peptide synthesis: carbodiimides and onium salts.

-

Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then react with the amine to form the desired peptide bond. However, this intermediate is also prone to rearranging into an unreactive N-acylurea, a common side reaction that can lower yields.[4] To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and still sufficiently reactive to form the peptide bond.[2][4]

-

Onium Salts (e.g., HBTU, HATU, PyBOP, COMU): These reagents are generally more efficient and faster-acting than carbodiimides, making them well-suited for coupling sterically hindered amino acids.[6][7] They react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to form an active ester in situ.[6] HATU, which forms a HOAt ester, is particularly effective due to the catalytic effect of the pyridine nitrogen in HOAt.[6][7]

The following diagram illustrates the general workflow for a peptide coupling reaction:

Caption: General workflow for peptide coupling reactions.

Recommended Coupling Protocols

The choice between solution-phase and solid-phase peptide synthesis (SPPS) will depend on the overall synthetic strategy. SPPS is generally preferred for its ease of purification.[8]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is recommended for its high efficiency, especially with sterically hindered amino acids like Boc-D-Ala(2'-quinolyl)-OH.

Materials:

-

Peptide-resin with a free amino group

-

Boc-D-Ala(2'-quinolyl)-OH (3 equivalents relative to resin capacity)

-

HATU (2.9 equivalents)[7]

-

Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Pre-activation: In a separate vessel, dissolve Boc-D-Ala(2'-quinolyl)-OH and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

-

Coupling: Drain the DMF from the swollen resin and add the pre-activated amino acid solution.

-

Reaction: Agitate the reaction mixture at room temperature for 1-4 hours. The extended reaction time is recommended due to the steric hindrance of the quinolyl group.

-

Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test.[9] A negative test (yellow beads) indicates complete coupling.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Next Cycle: The resin is now ready for the N-terminal Boc deprotection and the next coupling cycle.

Protocol 2: Solution-Phase Synthesis using EDC/HOBt

This protocol is a more traditional approach and can be cost-effective.

Materials:

-

N-terminally deprotected peptide ester

-

Boc-D-Ala(2'-quinolyl)-OH (1.2 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)[4]

-

1-Hydroxybenzotriazole (HOBt) (1.5 equivalents)

-

Diisopropylethylamine (DIPEA) (2 equivalents)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolution: Dissolve the N-terminally deprotected peptide ester and Boc-D-Ala(2'-quinolyl)-OH in DCM or DMF.

-

Activation: Add HOBt and DIPEA to the solution and stir for 5 minutes.

-

Coupling: Add EDC·HCl to the reaction mixture and stir at room temperature for 4-8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography or recrystallization.

Quantitative Data Summary

The following table provides a general comparison of common coupling reagents. Actual yields will be sequence-dependent.

| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Key Features & Potential Side Products |

| DCC | HOBt | - | DCM, DMF | 2-4 hours | Insoluble dicyclohexylurea (DCU) byproduct, not ideal for SPPS.[7] |

| EDC·HCl | HOBt | DIPEA | DCM, DMF | 2-4 hours | Water-soluble urea byproduct, easy workup.[4] |

| HBTU | - | DIPEA | DMF | 15-60 min | Highly efficient; can cause guanidinylation of the free amine.[6] |

| HATU | - | DIPEA | DMF | 15-60 min | More reactive than HBTU, less racemization; ideal for hindered couplings.[6][7] |

| PyBOP | - | DIPEA | DMF | 1-2 hours | Safer alternative to BOP (avoids carcinogenic HMPA byproduct).[9] |

| COMU | - | DIPEA | DMF | 15-60 min | High coupling efficiency, safer (non-explosive) byproducts compared to HOBt/HOAt-based reagents.[10] |

Purification and Characterization

Following the coupling reaction and, for SPPS, cleavage from the resin, the crude peptide will require purification.

-

Purification: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12] A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[11][13] The fractions containing the pure peptide are collected, pooled, and lyophilized.

-

Characterization: The identity and purity of the final peptide should be confirmed by:

-

Mass Spectrometry (MS): To verify the molecular weight of the desired peptide.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of more complex peptides.

-

The following diagram illustrates the purification and characterization workflow:

Caption: Workflow for peptide purification and characterization.

Troubleshooting Common Issues

-

Incomplete Coupling:

-

Cause: Insufficient reaction time, low-quality reagents, or severe steric hindrance.

-

Solution: Extend the reaction time, use a more powerful coupling reagent (e.g., switch from HBTU to HATU), or perform a double coupling (repeating the coupling step before deprotection).

-

-

Racemization:

-

Cause: Over-activation of the amino acid, prolonged exposure to base.

-

Solution: Use additives like HOBt or HOAt, minimize the pre-activation time, and use a hindered base like DIPEA.

-

-

Poor Yield:

-

Cause: Incomplete reactions, side reactions, or loss of product during workup and purification.

-

Solution: Optimize coupling conditions, ensure all reagents are fresh and anhydrous, and handle the product carefully during purification.

-

Conclusion

The successful incorporation of Boc-D-Ala(2'-quinolyl)-OH into a peptide sequence requires careful consideration of its unique steric and electronic properties. By selecting highly efficient coupling reagents like HATU, optimizing reaction times, and employing rigorous purification and characterization techniques, researchers can effectively utilize this valuable building block to advance their drug discovery and development efforts.

References

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

- Li, P., & Xu, J.-C. (2001). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 57(48), 9789-9819.

-

Dilun Bio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(21), 8163–8166.

-

Interchim. Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Retrieved from [Link]

- García-Ramos, Y., et al. (2018). Mechanism of peptide bond formation through carbodiimide. Organic & Biomolecular Chemistry, 16(33), 6125-6134.

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

ResearchGate. Preparation procedure of Boc-Ala-Ala-Ala-OH (17). Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2021).

-

Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

-

Teledyne ISCO. (2020, March 27). Peptide Purification [Video]. YouTube. Retrieved from [Link]

-

Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

-

Aapptec Peptides. Boc-D-2-Nal-OH [76985-10-9]. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. peptide.com [peptide.com]

- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 7. file.globalso.com [file.globalso.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bachem.com [bachem.com]

- 11. agilent.com [agilent.com]

- 12. bachem.com [bachem.com]

- 13. agilent.com [agilent.com]

In-depth Technical Guide: Manual vs. Automated Synthesis of Peptides with Boc-D-Ala(2'-quinolyl)-OH

Abstract

The incorporation of unnatural amino acids, such as Boc-D-Ala(2'-quinolyl)-OH, into peptide sequences offers a powerful route to novel therapeutics and advanced biochemical probes. The quinolyl side chain, in particular, provides unique spectroscopic (fluorescence) and conformational properties. The choice of synthesis methodology—manual or automated Solid-Phase Peptide Synthesis (SPPS)—is a critical decision that impacts workflow efficiency, scalability, and the final purity of the target peptide. This guide provides a detailed comparative analysis of both approaches, offering field-proven protocols and insights into the specific chemical challenges posed by the sterically hindered and fluorescent nature of Boc-D-Ala(2'-quinolyl)-OH. We will explore the causality behind experimental choices, from reagent selection to reaction monitoring, to empower researchers in drug development and chemical biology to optimize their synthesis strategies.

Introduction: The Significance of Quinolyl-Containing Peptides

Boc-D-Ala(2'-quinolyl)-OH is a synthetic amino acid derivative that brings desirable functionalities to peptide structures. The quinoline moiety is a well-known fluorophore, allowing for the creation of intrinsically fluorescent peptides without the need for larger, potentially disruptive dye conjugations.[1][2][3] This is advantageous for studying peptide-protein interactions, enzyme activity, and cellular localization.[3][4] Furthermore, the bulky, aromatic side chain of the quinolyl group introduces significant steric constraints, which can be leveraged to enforce specific secondary structures (e.g., turns or helices) or to enhance binding affinity and metabolic stability.

However, these same properties present challenges during SPPS. The steric hindrance can impede coupling reactions, while the quinoline's nitrogen atom can potentially interact with reagents under certain conditions. This application note directly addresses these challenges within the framework of both manual and automated Boc-SPPS.[5][6]

Core Principles: The Boc/Bzl Protection Strategy

Both protocols described herein utilize the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This classic approach is predicated on graded acid lability.[5]

-

Temporary Nα-Protection: The Boc group is used for temporary protection of the alpha-amine of the growing peptide chain. It is labile to moderate acids, typically trifluoroacetic acid (TFA), and is removed at the beginning of each coupling cycle.[7][8]

-

Permanent Side-Chain Protection: Protecting groups for trifunctional amino acid side chains (e.g., Benzyl ethers for Ser/Thr, Tosyl for Arg) are stable to TFA but are cleaved by very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage step.[5][7][8]

The quinolyl side chain of Boc-D-Ala(2'-quinolyl)-OH does not require a protecting group, but its chemical nature must be considered throughout the synthesis.

Manual Solid-Phase Peptide Synthesis (SPPS): Precision and Flexibility

Manual SPPS is the artisan's approach to peptide synthesis. It offers unparalleled flexibility for troubleshooting, optimizing conditions for difficult couplings in real-time, and performing syntheses on a small, exploratory scale.[9][10] The direct, hands-on involvement allows for immediate feedback through qualitative tests.

Key Advantages for Boc-D-Ala(2'-quinolyl)-OH:

-

Real-time Monitoring: The ability to perform a Kaiser test after the coupling of the quinolyl residue is crucial.[11][12][13] A positive result (blue beads) indicates incomplete coupling, allowing the researcher to immediately initiate a second coupling (recouple) to maximize yield and prevent deletion sequences.[11]

-

Flexibility in Reagents and Conditions: If the initial coupling is sluggish, one can easily switch to a more potent coupling reagent, increase reaction time, or adjust temperature without reprogramming a complex system.

-

Cost-Effective for Small Scale: For single-peptide projects or methods development, manual synthesis avoids the high capital cost of an automated synthesizer.

Workflow for Manual Boc-SPPS

Below is a diagram illustrating the cyclical nature of manual Boc-SPPS.

Caption: Manual Boc-SPPS workflow diagram.

Detailed Manual Protocol: Incorporation of Boc-D-Ala(2'-quinolyl)-OH

This protocol assumes a 0.1 mmol scale synthesis on Merrifield resin.

Materials:

-

Merrifield Resin (1% DVB, 1.0 meq/g)

-

Boc-D-Ala(2'-quinolyl)-OH

-

Other required Boc-protected amino acids

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Activation Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP), Isopropanol (IPA)

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM (v/v)

-

Neutralization Reagent: 10% DIEA in DCM (v/v)

-

Kaiser Test Solutions: Reagent A (KCN in Pyridine), Reagent B (Ninhydrin in n-Butanol), Reagent C (Phenol in n-Butanol).[11]

Procedure:

-

Resin Preparation:

-

Swell 100 mg of Merrifield resin in DCM in a fritted reaction vessel for 30 minutes.

-

Wash the resin with DCM (3x).

-

-

Boc Deprotection (Performed at the start of every cycle):

-

Treat the resin with 50% TFA/DCM for 2 minutes (pre-wash).

-

Drain and treat with fresh 50% TFA/DCM for 20 minutes.[7]

-

Wash with DCM (3x), IPA (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with 10% DIEA/DCM for 2 minutes (x2).

-

Wash with DCM (5x) to remove excess base.

-

-

Coupling of Boc-D-Ala(2'-quinolyl)-OH:

-

Rationale: Due to the steric bulk of the quinolyl group, a powerful uronium-based coupling reagent like HCTU is recommended over standard carbodiimides to ensure efficient acylation and minimize racemization.[14][15] A double coupling is often programmed from the start for such hindered residues.

-

Activation: In a separate vial, dissolve Boc-D-Ala(2'-quinolyl)-OH (3 eq.), HCTU (3 eq.), and DIEA (6 eq.) in NMP. Allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activation mixture to the resin. Agitate for 60-120 minutes.

-

Wash: Wash with NMP (3x) and DCM (3x).

-

-

Monitoring (Kaiser Test):

-

Take a small sample of resin beads (~5-10 mg).

-

Add 2-3 drops each of Kaiser test solutions A, B, and C.[11]

-

Heat at 110°C for 5 minutes.[11]

-

Interpretation:

-

Yellow/Colorless Beads: Coupling is complete. Proceed to the next cycle (Step 2).

-

Blue Beads: Coupling is incomplete.[11] Perform a second coupling (recouple) by repeating Step 4.

-

-

-

Final Cleavage and Deprotection:

Automated Solid-Phase Peptide Synthesis: Throughput and Reproducibility

Automated synthesizers excel at high-throughput and routine peptide production, offering superior reproducibility and significantly reduced hands-on time.[6][9][18] They are ideal for synthesizing libraries of peptides or for scaling up a lead candidate.

Key Advantages for Boc-D-Ala(2'-quinolyl)-OH:

-

Consistency: Automated fluidics ensure precise and repeatable delivery of reagents and wash solvents, leading to consistent synthesis outcomes.

-

High Throughput: Modern synthesizers can produce multiple peptides in parallel, accelerating research timelines.[9]

-

Reduced Labor: Once the system is programmed, it operates autonomously, freeing up valuable researcher time.[10]

Workflow for Automated Boc-SPPS

The automated workflow follows the same chemical principles but is executed by a machine, often with options for extended reaction times or double coupling cycles pre-programmed for difficult residues.

Caption: Automated Boc-SPPS workflow diagram.

Protocol Considerations for Automated Synthesis

While specific programming varies by instrument, the core chemical strategy for incorporating Boc-D-Ala(2'-quinolyl)-OH remains the same.

Key Programming Adjustments:

-

Define a "Special" Amino Acid: In the synthesis protocol, define Boc-D-Ala(2'-quinolyl)-OH as a special or difficult amino acid.

-

Modify the Coupling Step: For this specific residue, modify the standard coupling method:

-

Increase Coupling Time: Extend the coupling time from a standard 30-60 minutes to 120 minutes.

-

Implement Double Coupling: Program the instrument to perform two sequential coupling reactions for this residue before proceeding to the next deprotection step.

-

-

Ensure Reagent Sufficiency: Use a higher concentration or volume of the activated amino acid solution (e.g., 4 equivalents instead of 3) to drive the reaction to completion, overcoming the steric hindrance.[19] Microwave-assisted SPPS can also be a powerful tool to drive difficult couplings to completion more efficiently.[20]

Comparative Analysis: Manual vs. Automated

The choice between manual and automated synthesis depends on the specific project goals, scale, and available resources.

| Feature | Manual Peptide Synthesis | Automated Peptide Synthesis |

| Throughput | Low (typically one peptide at a time) | High (multiple peptides in parallel)[9] |

| Hands-on Time | High; requires constant operator attention | Low; primarily "walk-away" operation |

| Flexibility | High; easy to modify protocols mid-synthesis | Low; requires pre-programmed methods |

| Reproducibility | Operator-dependent | High; machine-controlled precision |

| Cost (Initial) | Low (glassware and shaker) | High (instrument purchase) |

| Cost (Per Peptide) | Higher for large numbers due to labor | Lower for large numbers |

| Troubleshooting | Excellent; direct feedback (e.g., Kaiser test) | Difficult; relies on post-synthesis analysis |

| Best For... | Method development, complex/novel peptides, small scale | Routine synthesis, peptide libraries, scale-up |

Post-Synthesis: Cleavage, Purification, and Analysis

Regardless of the synthesis method, the final steps are consistent.

-

Cleavage: The peptide must be cleaved from the solid support and all side-chain protecting groups must be removed. For Boc/Bzl chemistry, this is typically achieved with strong acids like HF or TFMSA in the presence of scavengers (e.g., anisole, cresol, thioanisole) to trap reactive carbocations generated from the protecting groups.[7][16][17]

-

Purification: The crude peptide is precipitated, lyophilized, and then purified, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Analysis: The final product's identity is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), and its purity is quantified by analytical RP-HPLC.

Conclusion and Recommendations

The successful synthesis of peptides containing the sterically hindered, fluorescent amino acid Boc-D-Ala(2'-quinolyl)-OH is achievable by both manual and automated SPPS.

-

Recommendation for Manual Synthesis: This approach is highly recommended during the initial research and development phase. Its flexibility allows for the precise optimization of coupling conditions for the quinolyl residue, validated in real-time by the Kaiser test. This ensures the highest possible quality for proof-of-concept peptides.

-

Recommendation for Automated Synthesis: Once a robust protocol has been established manually, transitioning to an automated platform is ideal for producing larger quantities or libraries of quinolyl-containing peptides. The key to success is to translate the optimized conditions—such as extended coupling times, double coupling, and the use of potent activating agents like HCTU—into a specific, pre-programmed method on the synthesizer.

By understanding the chemical principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate strategy for their specific objectives, harnessing the unique properties of Boc-D-Ala(2'-quinolyl)-OH for advanced peptide design and discovery.

References

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).

- BenchChem. (2025). Application Notes and Protocols for Boc-Ser-OH.DCHA in Manual vs. Automated Peptide Synthesis.

- BenchChem. (2025). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis.

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

-

Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(8), 3044–3051. [Link]

- AltaBioscience. (n.d.). Fluorescent Peptides: A Guide for Life Science Researchers.

-

Royal Society of Chemistry. (2026). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chemical Science. [Link]

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Konno, H. (n.d.). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM.

- ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis.

-

Vágner, J., Qu, H., & Hruby, V. J. (2008). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 12(3), 496–503. [Link]

-

National Institutes of Health. (2022). Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging. PMC. [Link]

- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.

-

Coin, I., Beyermann, M., & Bienert, M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central, 4(5), 1171-1184. [Link]

- Young, J., Huang, A., Stevens, R., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 184-9.

- Merck Millipore. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

- Bio-IT World. (2022). Useful Approaches for Labeling Peptides with Fluorescent Dyes.

- Namekata, N., & Hamachi, I. (2016). Fluorescently labelled amino acids and peptides for efficient screening in situ and in vivo. Organic & Biomolecular Chemistry, 14(34), 8034-8049.

- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.

- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

- Sigma-Aldrich. (n.d.). Boc-D-Ala-OH.

- Scientific Laboratory Supplies. (n.d.). Boc-D-Ala-OH, >=98.0% (TLC) | 15048-25G.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from University of California, Irvine, Department of Chemistry website.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

- 1. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]

- 2. Small Fluorogenic Amino Acids for Peptide‐Guided Background‐Free Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]

- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 5. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 14. bachem.com [bachem.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. peptide.com [peptide.com]

- 18. bachem.com [bachem.com]

- 19. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 20. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

Technical Support Center: Troubleshooting Solubility of Boc-D-Ala(2'-quinolyl)-OH

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Boc-D-Ala(2'-quinolyl)-OH. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubilization of this specialized amino acid derivative. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental design.

Core Analysis: Understanding the Solubility Challenge

The solubility behavior of Boc-D-Ala(2'-quinolyl)-OH is governed by its distinct molecular architecture. The molecule possesses conflicting physicochemical properties, making it amphipathic and challenging to dissolve in a single "perfect" solvent.

-

Lipophilic/Nonpolar Regions: The bulky tert-butyloxycarbonyl (Boc) protecting group and the large, aromatic quinoline side-chain are hydrophobic. These regions favor solubility in nonpolar organic solvents. The flat quinoline ring can also promote π-π stacking interactions in the solid state, potentially increasing the crystal lattice energy and making it harder to dissolve.[1][2]

-

Hydrophilic/Polar Regions: The free carboxylic acid (-COOH) group is polar and capable of acting as a hydrogen bond donor and acceptor. This group favors interaction with polar solvents.

-

Ionizable Groups: The molecule has two key ionizable sites: the acidic carboxylic acid and the weakly basic nitrogen atom within the quinoline ring.[3][4] The protonation state of these groups, which is dependent on the solution's pH, can dramatically alter the molecule's overall polarity and solubility.[1][5][6]

This combination of a large, nonpolar framework with a polar, ionizable functional group is the primary reason for the observed solubility issues in many common laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-D-Ala(2'-quinolyl)-OH not dissolving in standard solvents like Dichloromethane (DCM) or Methanol?

A1: This is a common observation stemming from the molecule's mixed polarity.

-

In a solvent like DCM , the polarity is often insufficient to effectively solvate the polar carboxylic acid group, leaving it to self-associate and prevent dissolution.

-

In a polar protic solvent like Methanol , the solvent molecules are strongly associated with each other via hydrogen bonding. The large, hydrophobic Boc and quinoline portions of your molecule cannot effectively integrate into this network, leading to poor solubility.

The principle of "like dissolves like" is challenging to apply here, as the molecule has distinct "likes" for both polar and nonpolar environments.

Q2: What are the recommended starting solvents for dissolving Boc-D-Ala(2'-quinolyl)-OH?

A2: Polar aprotic solvents are the most effective starting point. These solvents have a high dielectric constant and are excellent hydrogen bond acceptors, allowing them to interact favorably with the carboxylic acid group while also accommodating the large nonpolar regions.

Our primary recommendations are:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

N-Methyl-2-pyrrolidone (NMP)

For many Boc-protected amino acids, DMF is a standard solvent for achieving clear solubility.[7][8] These solvents are highly effective for preparing stock solutions and for use in peptide coupling reactions.

Q3: My downstream application is sensitive to DMF and DMSO. What are my alternatives?

A3: If high-boiling polar aprotic solvents are not suitable, a co-solvent strategy is the next best approach. Start with a moderately polar solvent and add a small amount of a strong, solubilizing solvent.

-

Strategy: Attempt to dissolve the compound in Tetrahydrofuran (THF) or Acetonitrile (ACN). Then, add DMF or DMSO dropwise while stirring or vortexing until the solution becomes clear. Often, as little as 5-10% (v/v) of the stronger solvent is sufficient. This approach is common for dissolving hydrophobic peptides or amino acids.[9]

Q4: Is it safe to use heat to improve solubility? What are the risks?

A4: Yes, gentle warming can be an effective technique. Using a water bath set to 30-40°C can significantly increase the rate of dissolution.

Critical Precautions:

-

Avoid Excessive Heat: High temperatures (>50-60°C), especially in the presence of trace acids, can lead to the cleavage of the acid-labile Boc protecting group.[]

-

Monitor Stability: Do not heat for prolonged periods. Once dissolved, allow the solution to cool to room temperature and observe for any precipitation. If it remains clear, the solution is stable. Sonication can also be a useful alternative to heating for breaking up larger particles and accelerating dissolution.[9]

Q5: How can I leverage pH to improve the solubility of this compound?

A5: Adjusting the pH is a powerful, though often overlooked, technique. The carboxylic acid is the key. By converting it to its conjugate base (a carboxylate salt), you can dramatically increase its polarity and solubility in polar solvents.

-

Method: Add a sub-equimolar amount of a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA), to your suspension. The formation of the ammonium carboxylate salt disrupts the crystal lattice and enhances solvation by polar solvents. This is particularly useful if you are preparing the compound for a peptide coupling reaction where a base is required anyway.

Q6: My compound dissolved initially but then crashed out of solution. What caused this?

A6: This is typically due to one of three reasons:

-

Supersaturation: You may have created a supersaturated solution, often with the help of heating, that is not stable at ambient temperature.

-

Temperature Change: Solubility is temperature-dependent. A solution prepared warm may precipitate upon cooling if its concentration is above the saturation point at the lower temperature.[1]

-

Addition of an Anti-Solvent: If you added the dissolved compound to another solvent in which it is less soluble (an anti-solvent), it will precipitate. For example, adding a concentrated DMF solution of the compound to a large volume of water would likely cause immediate precipitation.

Data Summary: Solvent Compatibility Profile

| Solvent | Type | Polarity Index | Expected Solubility | Notes |

| DMF | Polar Aprotic | 6.4 | Soluble | Recommended primary solvent. |

| DMSO | Polar Aprotic | 7.2 | Soluble | Excellent choice, but can be difficult to remove. |

| NMP | Polar Aprotic | 6.5 | Soluble | Similar to DMF, good for stock solutions. |

| THF | Polar Aprotic | 4.0 | Sparingly Soluble | Often requires a co-solvent or warming. |

| Acetonitrile | Polar Aprotic | 5.8 | Sparingly Soluble | Solubility is limited at higher concentrations. |

| DCM | Nonpolar | 3.1 | Poorly Soluble | Insufficiently polar to solvate the carboxylic acid. |

| Methanol | Polar Protic | 5.1 | Poorly Soluble | Strong solvent self-association excludes the nonpolar regions. |

| Water | Polar Protic | 10.2 | Insoluble (at neutral pH) | Hydrophobic portions dominate. Solubility increases at basic pH. |

| Hexanes | Nonpolar | 0.1 | Insoluble | Cannot solvate the polar carboxylic acid group. |

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Stock Solution in DMF

-

Weigh Material: Accurately weigh the required amount of Boc-D-Ala(2'-quinolyl)-OH into a clean, dry volumetric flask. (Molecular Weight: 314.35 g/mol ).

-